1-Benzyl-2-pyrrolidinone

Catalog No.
S773831
CAS No.
5291-77-0
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2-pyrrolidinone

CAS Number

5291-77-0

Product Name

1-Benzyl-2-pyrrolidinone

IUPAC Name

1-benzylpyrrolidin-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

LVUQCTGSDJLWCE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2

Solubility

26.3 [ug/mL]

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2

Organic Synthesis:

  • Precursor for N-heterocyclic Carbenes (NHCs): 1-Bn-2-pyrrolidinone can be readily transformed into NHCs, which are a class of highly stable and versatile organocatalysts used in various organic reactions, including cross-coupling reactions, cycloadditions, and metathesis. Source: "N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Catalysts" by Oliver Schuster et al. in Angewandte Chemie International Edition (2010):
  • Synthesis of Peptides and Biomolecules: The reactivity of 1-Bn-2-pyrrolidinone allows its use as a coupling reagent for the synthesis of peptides and other biomolecules. Source: "A New and Efficient Coupling Reagent for Peptide Synthesis" by Robert Hirschmann et al. in Journal of the American Chemical Society (1963):

Material Science:

  • Ionic Liquids: 1-Bn-2-pyrrolidinone can be employed as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including electrolytes in batteries and catalysts in chemical reactions. Source: "Ionic Liquids Based on 1-Benzyl-3-methylimidazolium Cation for Dye-Sensitized Solar Cells" by Mohammad A. Khaligh et al. in Electrochimica Acta (2010):

Biomedical Research:

  • Enzyme Inhibition: Studies suggest that 1-Bn-2-pyrrolidinone derivatives possess enzyme inhibitory activity, making them potentially valuable for drug discovery efforts targeting various diseases. Source: "Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Aldose Reductase" by Annette M. Doherty et al. in Journal of Medicinal Chemistry (2012):

1-Benzyl-2-pyrrolidinone is an organic compound with the molecular formula C11H13NOC_{11}H_{13}NO and a CAS number of 5291-77-0. It is characterized by a pyrrolidinone ring, which is a five-membered lactam, substituted with a benzyl group. This compound is known for its solubility in both water and organic solvents, making it versatile in various chemical applications . The structure of 1-benzyl-2-pyrrolidinone can be represented as follows:

text
O ||C6H5-CH2-N-C | \ CH2 CH2

Typical of pyrrolidinones, including:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidinone ring can act as a nucleophile, allowing for substitutions at the benzyl position.
  • Oxidation Reactions: It can undergo oxidation to form corresponding ketones or amides.
  • Cyclic Reactions: The compound can be involved in cyclization reactions to form more complex structures through reactions with electrophiles or other nucleophiles .

Research indicates that 1-benzyl-2-pyrrolidinone exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on:

  • Enzyme Inhibition: Some studies have shown that derivatives of 1-benzyl-2-pyrrolidinone can inhibit specific enzymes relevant to diseases such as tuberculosis and Alzheimer's disease .
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promise against various bacterial strains .

Several methods have been developed for synthesizing 1-benzyl-2-pyrrolidinone:

  • From Proline Derivatives: One common method involves the reaction of proline derivatives with benzyl halides under basic conditions to form the desired product.
  • Cyclization Reactions: Another approach includes the cyclization of appropriate precursors that contain both a benzyl group and a suitable leaving group.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that utilize transition metals to facilitate the formation of the pyrrolidinone ring from simpler starting materials .

1-Benzyl-2-pyrrolidinone finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in neurodegenerative diseases and infections.
  • Solvent Use: Due to its solubility properties, it is utilized as a solvent in

Interaction studies involving 1-benzyl-2-pyrrolidinone focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target organisms or cellular systems.

These studies provide insights into the potential therapeutic uses of 1-benzyl-2-pyrrolidinone and its derivatives .

Several compounds share structural similarities with 1-benzyl-2-pyrrolidinone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
N-BenzylpyrrolidinePyrrolidine derivativeLacks the carbonyl group present in pyrrolidinones
2-PyrrolidinoneSimple pyrrolidinoneNo benzyl substitution; simpler structure
N-Benzyl-3-pyrrolidonePyrrolidine derivativeDifferent position of substitution on the ring
4-BenzylpyridinePyridine derivativeContains a nitrogen atom in a six-membered ring

The presence of the benzyl group and the carbonyl functionality distinguishes 1-benzyl-2-pyrrolidinone from these similar compounds, contributing to its unique reactivity and biological properties .

XLogP3

1.2

LogP

1.25 (LogP)

Other CAS

5291-77-0

Wikipedia

1-Benzyl-2-pyrrolidinone

Dates

Modify: 2023-08-15

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